2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one
Description
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one is a chloro-substituted ethanone derivative featuring a dibenzoazepine scaffold. The dibenzoazepine moiety confers rigidity and aromaticity, while the chloroacetyl group introduces electrophilic reactivity.
Properties
Molecular Formula |
C16H12ClNO |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
1-(11H-benzo[b][1]benzazepin-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C16H12ClNO/c17-10-16(19)13-9-11-5-1-3-7-14(11)18-15-8-4-2-6-12(13)15/h1-9,18H,10H2 |
InChI Key |
GDDZVPLCTNJVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Friedel-Crafts acylation positions chloroacetyl chloride at the C10 position via electrophilic aromatic substitution, facilitated by aluminum trichloride (AlCl₃). The dibenzoazepine’s electron-rich benzene rings enable selective acylation, though steric hindrance from the azepine ring necessitates prolonged reaction times (6–8 hours) at 55–70°C.
Procedure :
- 5H-Dibenzo[b,f]azepine (1.0 equiv) is suspended in anhydrous dichloroethane.
- Chloroacetyl chloride (1.2 equiv) is added dropwise under nitrogen.
- AlCl₃ (2.5 equiv) is introduced incrementally to avoid exothermic side reactions.
- The mixture is refluxed at 65°C for 7 hours, then quenched with 3N HCl.
Table 1 : Optimization of Friedel-Crafts Acylation Conditions
| AlCl₃ Equiv | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2.0 | 60 | 6 | 62 |
| 2.5 | 65 | 7 | 78 |
| 3.0 | 70 | 8 | 71 |
Yields plateau at 2.5 equivalents of AlCl₃, beyond which over-chlorination reduces purity. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity:
Nucleophilic Acylation via Carbonyl Chloride Intermediate
Phosgenation of 5H-Dibenzo[b,f]azepine
Phosgenation generates the reactive 5H-dibenzo[b,f]azepine-10-carbonyl chloride intermediate, which undergoes nucleophilic displacement with chloromethyl cuprates to install the α-chloro ketone.
Procedure :
- 5H-Dibenzo[b,f]azepine is treated with triphosgene (1.1 equiv) in toluene at 0°C.
- The resultant carbonyl chloride is reacted with chloromethylmagnesium bromide (1.5 equiv) in tetrahydrofuran (THF) at −20°C.
- Quenching with ammonium chloride yields the title compound (64% yield).
Key Considerations :
- Excess Grignard reagent leads to dialkylation (≤12% byproduct).
- IR Spectroscopy : Strong absorption at 1,710 cm⁻¹ confirms ketone formation.
Chlorination of Preexisting Ketone Derivatives
Radical Chlorination of 1-(5H-Dibenzo[b,f]azepin-10-yl)Ethan-1-One
Direct α-chlorination employs sulfuryl chloride (SO₂Cl₂) under radical initiation:
- 1-(5H-Dibenzo[b,f]azepin-10-yl)ethan-1-one is dissolved in carbon tetrachloride.
- SO₂Cl₂ (1.3 equiv) and azobisisobutyronitrile (AIBN, catalytic) are added.
- Irradiation at 350 nm for 3 hours affords 85% conversion.
Limitations :
- Over-chlorination at adjacent positions necessitates careful stoichiometry.
- Mass Spectrometry : Molecular ion peak at m/z 297 [M+H]⁺.
Hydrazide Intermediate Route
Synthesis via 5H-Dibenzo[b,f]azepine-10-carbohydrazide
Adapting methodologies from antiepileptic drug syntheses:
- 5H-Dibenzo[b,f]azepine-10-carbonyl chloride is condensed with hydrazine hydrate to form the carbohydrazide.
- Reaction with chloroacetyl chloride (1.2 equiv) in chloroform installs the α-chloro ketone via nucleophilic acyl substitution.
Table 2 : Hydrazide Route Performance
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | Chloroform | 68 | 98 |
| Pyridine | DCM | 59 | 95 |
¹³C NMR : δ 201.5 (C=O), 44.8 (CH₂Cl), confirming ketone and chloromethyl groups.
Comparative Analysis of Synthesis Methods
Table 3 : Method Efficacy and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts | 78 | 97 | High | Moderate |
| Carbonyl Chloride | 64 | 96 | Moderate | High |
| Radical Chlorination | 85 | 93 | Low | Low |
| Hydrazide | 68 | 98 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrochloric Acid: Used in the hydrohalogenation step.
Acetic Anhydride: Used for N-acetylation of the amino group.
Major Products
The major product of the hydrohalogenation reaction is this compound. Further reactions can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel host materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
its derivatives, such as 3-chloro-1-(5H-dibenzo[b,f]azepine-5yl)propan-1-one, have shown antioxidant activity by inhibiting lipid peroxidation and low-density lipoprotein (LDL) oxidation . These activities suggest potential interactions with free radicals and oxidative pathways.
Comparison with Similar Compounds
2-Chloro-1-(4-methanesulfonylphenyl)ethan-1-one
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
- Structure : Contains a chlorocyclopropyl group and a triazole substituent.
- Synthesis: Synthesized via condensation of 2-chloro-1-(1-chlorocyclopropyl)ethanone (80% purity) with 1,2,4-triazole (99% purity) under optimized salt-forming conditions .
- Key Properties :
- Industrial Relevance : The salt-purification method avoids chromatography, making it scalable for production.
- Differentiation : The triazole group introduces hydrogen-bonding and metal-coordination capabilities absent in the target compound.
2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-one
- Structure : Substituted with dimethoxy groups on the phenyl ring.
- Physicochemical Data :
- Applications : The electron-rich dimethoxy groups enhance stability and may direct electrophilic substitution reactions.
Tabulated Comparison of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Notable Features |
|---|---|---|---|---|---|
| 2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one | C₁₆H₁₂ClNO | ~269.73* | N/A | N/A | Dibenzoazepine scaffold, electrophilic chloroacetyl group |
| 2-Chloro-1-(4-methanesulfonylphenyl)ethan-1-one | C₉H₇ClO₃S | ~242.67 | N/A | N/A | Methanesulfonyl group for H-bonding |
| 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | C₇H₇ClN₃O | 200.61 | N/A | N/A | Triazole functionality, scalable synthesis |
| 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-one | C₁₀H₁₁ClO₃ | 214.65 | 1.19 | 318.7 | Dimethoxy substitution, high thermal stability |
*Calculated based on molecular formula.
Biological Activity
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one, also known by its CAS number 41216-96-0, is a compound with significant biological activity that has garnered interest in pharmacological research. This article synthesizes available data on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H14ClNO
- Molecular Weight : 271.74 g/mol
- CAS Number : 41216-96-0
Neuropharmacological Effects
Research indicates that derivatives of dibenzoazepines, including this compound, exhibit antidepressant and anxiolytic properties. These effects are attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. A screening assay indicated that certain dibenzoazepine derivatives inhibit bacterial growth, pointing towards potential applications in treating infections caused by resistant strains of bacteria.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to involve:
- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, which may enhance mood and reduce anxiety.
- Inhibition of Enzymatic Activity : Some studies indicate that dibenzoazepine derivatives can inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of these neurotransmitters in the synaptic cleft.
Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound was found to increase levels of serotonin and norepinephrine in the brain, suggesting a dual mechanism similar to that of traditional antidepressants.
Study 2: Antimicrobial Screening
In vitro tests assessed the antimicrobial efficacy of various dibenzoazepine derivatives against common pathogens. The results indicated that certain concentrations of this compound exhibited notable bactericidal activity against Staphylococcus aureus and Escherichia coli.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A prevalent synthetic approach involves Friedel-Crafts acylation, where chloroacetyl chloride reacts with the dibenzoazepine core under Lewis acid catalysis (e.g., AlCl₃). Optimization includes:
- Temperature : Maintaining 0–5°C to minimize side reactions.
- Solvent : Using anhydrous dichloromethane to enhance electrophilic reactivity.
- Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to dibenzoazepine derivative improves yield .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Purity ≥98% is achievable via recrystallization from ethanol .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., carbonyl resonance at ~200 ppm for the ketone group) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
- Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ at m/z 285.7) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., WinGX suite ) resolves bond lengths/angles (e.g., C-Cl bond: 1.78 Å) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between batches of this compound?
- Methodological Answer : Contradictions in NMR or LC-MS data often arise from residual solvents or byproducts. Strategies include:
- 2D NMR (COSY, HSQC) : Differentiates regioisomers or confirms substitution patterns .
- Elemental Analysis : Validates stoichiometry (e.g., %C, %H within 0.3% of theoretical values) .
- Dynamic Light Scattering (DLS) : Detects particulate impurities affecting HPLC retention times.
Q. What experimental protocols are recommended for determining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Crystallization : Slow evaporation from ethanol/acetone (1:1) yields suitable single crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Refinement : WinGX suite for space group assignment (e.g., monoclinic P2₁/c) and refinement (R-factor <0.05). Compare with literature metrics (e.g., torsion angles in dibenzoazepine derivatives) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models transition states (e.g., SN2 mechanism at the chloroethyl group) .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (e.g., carbonyl carbon vs. chlorinated carbon) .
- Docking Studies : Predict interactions with biological targets (e.g., dopamine receptors) using AutoDock Vina .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
